4-(3,5-Dichloro-phenoxy)butanenitrile

描述

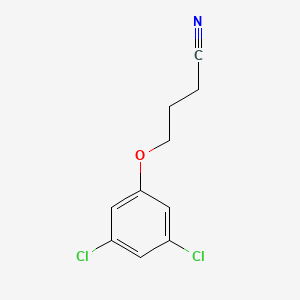

4-(3,5-Dichloro-phenoxy)butanenitrile is a nitrile-containing compound characterized by a phenoxy group substituted with two chlorine atoms at the 3- and 5-positions of the aromatic ring.

属性

IUPAC Name |

4-(3,5-dichlorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHQOURKRACLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3,5-Dichloro-phenoxy)butanenitrile is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group substituted with two chlorine atoms and a butanenitrile moiety. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various pathogens:

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can influence biological pathways by modulating enzyme activities or receptor functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal insights into how structural modifications can enhance efficacy:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Similar dichlorophenoxy structure | Herbicidal activity |

| 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane | Dioxane ring with dichlorophenoxy group | Antimicrobial properties |

Case Studies

Several case studies have highlighted the potential applications of this compound:

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

- Derivatives Development : Exploring structural modifications to enhance potency and reduce toxicity.

相似化合物的比较

Structural Analogs and Substitution Patterns

Key structural analogs include:

- 4-(2,5-Dichloro-phenoxy)butanenitrile: Differs in the position of chlorine substituents (2,5- vs. 3,5-), which may influence electronic properties and reactivity .

- 3-(4-Chloro-3-methylphenoxy)propanenitrile: Features a shorter aliphatic chain (propane vs. butane) and a methyl substituent, altering lipophilicity and steric effects .

- 4-(Methylthio)butanenitrile: Replaces the phenoxy group with a methylthio moiety, significantly altering metabolic pathways in plant systems .

Table 1: Comparative Properties of Selected Nitriles

Key Observations:

Substituent Position Effects: Chlorine substitution at 3,5- vs. 2,5- positions (e.g., this compound vs.

Aliphatic Chain Length: Propanenitrile derivatives (e.g., 3-(4-Chloro-3-methylphenoxy)propanenitrile) exhibit shorter chains compared to butanenitriles, reducing molecular flexibility and possibly limiting interactions with enzymatic active sites .

Functional Group Diversity: Replacement of phenoxy with methylthio (as in 4-(Methylthio)butanenitrile) shifts metabolic fates in plants, favoring nitrile formation over isothiocyanates during glucosinolate hydrolysis .

Enzymatic and Metabolic Behavior

- Complex Derivatives: Compounds like 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile are designed for enhanced stability and bioactivity, though their metabolic pathways remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。